(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)methanone
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
- δ 8.12 (d, J = 8.4 Hz, 1H): Benzo[b]thiophene H-4 proton adjacent to chlorine.
- δ 7.68–7.42 (m, 6H): Aromatic protons from benzo[b]thiophene and phenylthio group.
- δ 6.95 (s, 1H): Pyrazole H-5 proton.
- δ 2.51 (s, 3H) and δ 2.34 (s, 3H): Methyl groups at pyrazole positions 3 and 5.
¹³C NMR (100 MHz, CDCl₃) :
Fourier-Transform Infrared (FT-IR) Spectral Interpretation
Key absorption bands:
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV produces characteristic fragments:
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS2/c1-12-18(25-14-8-4-3-5-9-14)13(2)23(22-12)20(24)19-17(21)15-10-6-7-11-16(15)26-19/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXWTNSCDSWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)methanone belongs to a class of pyrazole derivatives known for their diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 3-chlorobenzo[b]thiophene and 3,5-dimethyl-4-(phenylthio)-1H-pyrazole. Various synthetic routes have been documented, including solvent-free methods that enhance yield and reduce environmental impact. For instance, a recent study reported an efficient synthesis method yielding high purity and stability for pyrazole derivatives, which can be adapted for synthesizing our compound of interest .
Biological Activity Overview
The biological activity of pyrazole derivatives has been extensively studied, showcasing their potential in treating various diseases. The compound exhibits a range of pharmacological effects:
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to our target have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound Structure | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazole A | HeLa | 10 | Tubulin inhibition |
| Pyrazole B | MCF-7 | 15 | Apoptosis induction |
| Pyrazole C | A549 | 12 | Cell cycle arrest |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to our target have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have shown that certain pyrazoles reduced edema in carrageenan-induced models comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds with similar structures have exhibited activity against a range of bacteria and fungi. For example, one study reported significant inhibition against E. coli and Staphylococcus aureus at low concentrations .
Table 2: Antimicrobial Activity Data
| Compound Structure | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole D | E. coli | 32 µg/mL |
| Pyrazole E | S. aureus | 16 µg/mL |
| Pyrazole F | Aspergillus niger | 64 µg/mL |
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Case Study on Anticancer Effects : A study involving a series of pyrazole compounds demonstrated that modifications at the phenylthio position significantly enhanced anticancer activity against breast cancer cells (MCF-7). The most active derivative showed an IC50 value of 8 µM, indicating strong cytotoxicity .
- Case Study on Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of a related pyrazole derivative in a mouse model of arthritis. The results indicated a reduction in joint swelling and inflammatory markers by over 50% compared to controls .
- Case Study on Antimicrobial Effects : A recent study evaluated the antimicrobial properties of synthesized pyrazoles against multidrug-resistant bacterial strains. The results showed promising activity, especially against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than traditional antibiotics .
Scientific Research Applications
Antiviral Activity
Research indicates that thiophene derivatives, including those related to the compound , have demonstrated antiviral properties, particularly against flaviviruses. A study highlighted the synthesis of thiophene derivatives that exhibited significant antiviral activity, suggesting potential therapeutic applications for compounds with similar structures .
Antimicrobial Properties
Thiophene-based compounds have been extensively studied for their antimicrobial activities. A notable case involved the synthesis of derivatives that showed promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were assessed to determine the effectiveness of these compounds .
| Compound | S. aureus MIC (µg/ml) | E. coli MIC (µg/ml) |
|---|---|---|
| Compound 12 | 0.313 | 0.625 |
| Ciprofloxacin | 0.625 | 0.625 |
| Fluconazole | – | 0.625 |
This table illustrates the comparative antimicrobial efficacy of selected compounds, underscoring the potential of thiophene derivatives in treating infections.
Antioxidant Activity
Compounds containing thiophene rings have also been evaluated for their antioxidant properties. A study explored the synthesis of substituted thiophenes and assessed their ability to scavenge free radicals using the DPPH assay and nitric oxide scavenging methods. The results indicated that certain derivatives exhibited significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
| Compound | % Inhibition at 100 μM |
|---|---|
| 92a | 52.4 |
| Ascorbic Acid | 64.7 |
Anti-cancer Potential
The anti-cancer activity of thiophene derivatives has been a focal point in recent research. Studies have shown that specific compounds can induce apoptosis in cancer cells, making them viable candidates for cancer therapy. For instance, a series of synthesized thiophene derivatives were compared against doxorubicin, revealing lower IC50 values and suggesting enhanced efficacy against breast cancer cell lines .
Synthesis and Characterization
The synthesis of the compound involves multi-step reactions that incorporate various functional groups to enhance biological activity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Antiviral Screening
A research team synthesized several thiophene derivatives and screened them for antiviral activity against dengue virus. The study found that certain derivatives exhibited significant inhibition of viral replication, suggesting a pathway for developing new antiviral agents.
Case Study 2: Antimicrobial Efficacy
A comprehensive study was conducted on a series of thiophene-based antimicrobial agents against a panel of pathogens. The results indicated that modifications to the thiophene ring significantly affected antimicrobial potency, paving the way for targeted drug design.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations :
Key Observations :
Physicochemical Properties
Table 3: Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)methanone, and how are intermediates characterized?
- Methodological Answer : A common approach involves coupling 3-chlorobenzo[b]thiophene-2-carbonyl derivatives with substituted pyrazole precursors. For example, intermediates like 3,5-dimethyl-4-(phenylthio)-1H-pyrazole are synthesized via diazenylation and subsequent nucleophilic substitution using 4-chlorophenacyl bromide in DMF under reflux with potassium carbonate as a base . Characterization relies on FT-IR (to confirm carbonyl and thioether groups), H/C NMR (to verify substituent positions), and mass spectrometry (for molecular ion validation). Crystallographic data (e.g., monoclinic systems with β ≈ 91.5°) may also resolve stereochemical ambiguities .
Q. How is the antibacterial activity of this compound evaluated, and what structural features correlate with efficacy?
- Methodological Answer : Antibacterial assays typically use serial dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control. Activity is quantified via minimum inhibitory concentration (MIC). For example, analogs with electron-withdrawing groups (e.g., -Cl, -NO) on the phenylthio moiety show enhanced potency against Gram-negative bacteria, likely due to improved membrane penetration. Compound 22 (MIC = 6.25 µg/mL against E. coli) outperformed others in this class, suggesting the 4-chlorophenyl diazenyl group is critical .
Q. What spectroscopic techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer : Key techniques include:
- FT-IR : Peaks at 1680–1700 cm confirm the methanone carbonyl stretch.
- NMR : H NMR distinguishes pyrazole protons (δ 2.1–2.4 ppm for methyl groups) and benzo[b]thiophene aromatic protons (δ 7.2–7.8 ppm). C NMR identifies quaternary carbons (e.g., carbonyl at δ 190–200 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion (e.g., [M+H] at m/z 439.03 for CHClNOS) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability in reported protocols?
- Methodological Answer : Yield optimization hinges on reaction conditions. For instance, using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) at 70–80°C improves coupling efficiency between thiophene and pyrazole moieties by reducing side reactions . Contradictions in literature yields (e.g., 45% vs. 68%) may arise from solvent polarity (DMF vs. ethanol), temperature control (±5°C deviations), or purification methods (column chromatography vs. recrystallization) .
Q. What computational strategies are employed to predict the compound’s binding affinity to biological targets, such as histamine or serotonin receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions using crystal structures of target proteins (PDB IDs: 5VLA for histamine HR). Pyrazole-thiophene hybrids exhibit favorable binding energies (−9.2 kcal/mol) due to π-π stacking with Phe and hydrogen bonding to Thr. MD simulations (50 ns) further assess stability, with RMSD < 2.0 Å indicating robust binding .
Q. How do structural modifications (e.g., substituting phenylthio with methoxyphenyl) alter antifungal activity, and what contradictions exist in reported data?
- Methodological Answer : Replacing phenylthio with 4-methoxyphenyl (compound 30) reduces antifungal activity against C. albicans (MIC increases from 12.5 µg/mL to 50 µg/mL), likely due to decreased lipophilicity. However, some studies report contradictory results, where electron-donating groups enhance activity against A. niger. These discrepancies may stem from strain-specific resistance mechanisms or assay variability (e.g., broth microdilution vs. agar diffusion) .
Data Contradiction Analysis
Q. Why do some studies report potent antitumor activity for this compound, while others show limited efficacy?
- Analysis : Discrepancies arise from divergent cell line models and assay conditions. For example, Dalton's lymphoma ascites (DLA) cells show IC = 8.7 µM, whereas Ehrlich Ascites carcinoma cells require IC = 32 µM. Variations in apoptosis induction (e.g., caspase-3 activation vs. necrosis) and pharmacokinetic factors (e.g., serum protein binding in vitro) further complicate comparisons .
Methodological Tables
Table 1 : Antibacterial Activity of Selected Analogs
| Compound | Substituent | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |
|---|---|---|---|
| 21 | 3-Chlorophenyl diazenyl | 12.5 | 25 |
| 22 | 4-Chlorophenyl diazenyl | 6.25 | 12.5 |
| 24 | 3,4-Dichlorophenyl | 25 | 50 |
Table 2 : Crystallographic Data for Structural Confirmation
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.0686 |
| β (°) | 91.559 |
| V (ų) | 1697.57 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
